Cas no 55526-94-8 (Benzoxazolium,2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt)
55526-94-8 structure
Product Name:Benzoxazolium,2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
CAS-nummer:55526-94-8
MF:C18H19NO4S
MW:345.412763834
CID:373151
PubChem ID:108733
Update Time:2025-04-19
Benzoxazolium,2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoxazolium,2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
- 4-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)butane-1-sulfonate
- Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, hydroxide, inner salt
- Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt
- DTXSID6069032
- 55526-94-8
- 2-Methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium salt
- SCHEMBL8942786
- benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-,hydroxide, inner salt
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- Inchi: 1S/C18H19NO4S/c1-14-19(11-5-6-12-24(20,21)22)17-13-16(9-10-18(17)23-14)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3
- InChI-sleutel: FDUYUVDBSOXQMI-UHFFFAOYSA-N
- LACHT: S(CCCC[N+]1=C(C)OC2C=CC(C3C=CC=CC=3)=CC1=2)(=O)(=O)[O-]
Berekende eigenschappen
- Exacte massa: 345.10357
- Monoisotopische massa: 345.103
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 484
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.6A^2
- XLogP3: 3.4
Experimentele eigenschappen
- PSA: 74.22
Benzoxazolium,2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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